N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide
Description
The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide features a pyrazole core substituted with a furan-2-yl group at the 4-position. This pyrazole is linked via an ethyl chain to an acetamide moiety modified with an N-methylmethylsulfonamido group.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-16(22(2,19)20)10-13(18)14-5-6-17-9-11(8-15-17)12-4-3-7-21-12/h3-4,7-9H,5-6,10H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZBXKGWSLGPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C=C(C=N1)C2=CC=CO2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Formation of the Sulfonamide Group: This involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.
Final Assembly: The final step involves linking the pyrazole-furan intermediate with the sulfonamide-acetamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Pyrazolines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with various proteins, useful in drug discovery.
Medicine
Diagnostics: Could be used in the development of diagnostic tools or imaging agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism by which N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and pyrazole rings can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazole-Acetamide Derivatives with Heterocyclic Substitutions
(i) 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide ()
- Structural features: Pyrazole substituted with a thiophene-2-ylmethyl group and a 4-methylphenoxyacetamide chain.
- Key differences: Replaces the furan-2-yl group in the target compound with a thiophene ring, altering electronic properties (sulfur vs. oxygen). The acetamide chain here includes a phenoxy group instead of a sulfonamido moiety.
(ii) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structural features : Acetamide backbone with a methylsulfonyl group and a chloronitrophenyl substituent.
- Key similarities : Shares the methylsulfonamido group, which enhances metabolic stability and hydrogen-bonding capacity.
- Key differences : Lacks the pyrazole-furan system, instead incorporating a nitro and chloro-substituted aromatic ring.
- Application : Intermediate for sulfur-containing heterocycles, highlighting its utility in synthesizing bioactive molecules .
Agrochemical Pyrazole-Chloroacetamide Analogues ()
Compounds such as metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) are structurally related through their chloroacetamide backbone.
- Structural similarities : Pyrazole or methoxyethyl substituents on the acetamide.
- Key differences : The target compound replaces the chloro group with a methylsulfonamido moiety and incorporates a furan ring.
- Application : These analogues are herbicides, suggesting that the target compound’s sulfonamido group may confer distinct reactivity or environmental persistence .
Sulfonamido-Pyrazole Hybrids ( and )
(i) Synthesized Pyrazole-Sulfonamide Hybrid ()
- Example: A compound with a pyrazole linked to a sulfonamide via a difluoromethylated chain.
- Structural parallels: Both compounds integrate sulfonamido and pyrazole groups, which are known to enhance pharmacokinetic properties.
- Key differences : The target compound’s ethyl linker and furan substitution contrast with the difluoromethyl and chromen-2-yl groups in this hybrid.
(ii) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide ()
- Structural features : Combines pyrazole, thiazole, and acetamide groups.
- Key differences : The thiazole and phenyl substituents diverge from the target compound’s furan and sulfonamido motifs.
Comparative Analysis Table
Implications of Structural Variations
- Furan vs.
- Sulfonamido vs. Chloro Groups : The sulfonamido group in the target compound may reduce electrophilicity compared to chloroacetamide herbicides, altering environmental persistence or toxicity .
- Ethyl Linker : Enhances molecular flexibility compared to rigid aromatic linkers, possibly affecting binding affinity in receptor-targeted applications.
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings.
1. Chemical Structure and Synthesis
The compound features a furan ring, a pyrazole ring, and a sulfonamide moiety, which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Coupling with the Furan Ring : This can be done via coupling reactions such as Suzuki or Heck coupling.
- Introduction of the Sulfonamide Group : Usually performed by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that various pyrazole derivatives showed activity against both Gram-positive and Gram-negative bacteria, including:
| Bacteria | Activity Level |
|---|---|
| Staphylococcus aureus | Highly Active |
| Escherichia coli | Moderately Active |
| Pseudomonas aeruginosa | Highly Active |
| Proteus spp. | Moderately Active |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The potential anticancer activity of pyrazole derivatives has been explored in various studies. Compounds containing furan and pyrazole rings have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported that similar compounds can target key signaling pathways involved in cancer progression .
Other Biological Activities
In addition to antimicrobial and anticancer effects, this compound may possess other biological activities such as:
- Anti-inflammatory Effects : Some pyrazole derivatives have been documented to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes .
- Antidiabetic Activity : Certain structural analogs have shown potential in lowering blood glucose levels in diabetic models, indicating possible applications in diabetes management .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby inhibiting their activity.
- Cellular Interaction : The furan and pyrazole rings may interact with cellular targets through hydrogen bonding or hydrophobic interactions, enhancing binding affinity.
4. Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Screening :
- Anticancer Studies :
5.
This compound represents a promising compound with diverse biological activities. Its synthesis involves established organic chemistry techniques, while its potential applications span antimicrobial and anticancer therapies. Continued research is warranted to fully understand its mechanisms of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
